nicotinaldehyde O-4-ethoxyphenylcarbamoyl oxime
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Nicotinaldehyde O-4-ethoxyphenylcarbamoyl oxime can be synthesized through a series of chemical reactions. One common method involves the reaction of nicotinaldehyde with 4-ethoxyphenyl isocyanate to form the corresponding carbamate. This intermediate is then treated with hydroxylamine to yield the oxime derivative .
Industrial Production Methods
The process typically includes purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Nicotinaldehyde O-4-ethoxyphenylcarbamoyl oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxime derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Nicotinaldehyde O-4-ethoxyphenylcarbamoyl oxime has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential role in modulating cellular processes and enzyme activities.
Mechanism of Action
The mechanism of action of Nicotinaldehyde O-4-ethoxyphenylcarbamoyl oxime involves its interaction with specific molecular targets. For example, as an FAAH inhibitor, it binds to the active site of the enzyme, preventing the breakdown of fatty-acid amides. This leads to increased levels of these signaling molecules, which can modulate pain and inflammation pathways . Additionally, the compound may interact with other cellular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Nicotinaldehyde: A precursor to Nicotinaldehyde O-4-ethoxyphenylcarbamoyl oxime, with the formula C6H5NO.
Nicotinaldehyde O-Cinnamyloxime: Another derivative of nicotinaldehyde, studied for its protective effects on dopaminergic cells.
3-Pyridylcarboxaldehyde: An isomer of nicotinaldehyde, used in various organic synthesis reactions.
Uniqueness
This compound is unique due to its specific structure, which allows it to act as an FAAH inhibitor. This property distinguishes it from other nicotinaldehyde derivatives and makes it a valuable compound for research in pain and inflammation modulation .
Properties
Molecular Formula |
C15H15N3O3 |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
[(E)-pyridin-3-ylmethylideneamino] N-(4-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C15H15N3O3/c1-2-20-14-7-5-13(6-8-14)18-15(19)21-17-11-12-4-3-9-16-10-12/h3-11H,2H2,1H3,(H,18,19)/b17-11+ |
InChI Key |
LKOKEOYUZBYMCC-GZTJUZNOSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)O/N=C/C2=CN=CC=C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)ON=CC2=CN=CC=C2 |
Origin of Product |
United States |
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